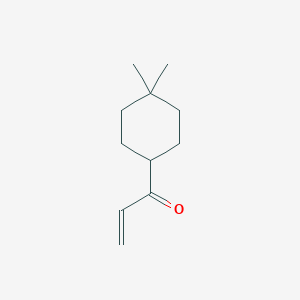

1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one is an organic compound with the molecular formula C11H18O. It is a derivative of cyclohexanone, characterized by the presence of a dimethyl group on the cyclohexyl ring and a propenone group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the aldol condensation of 4,4-dimethylcyclohexanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the propenone group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the propenone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides, often under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

4,4-Dimethyl-2-cyclohexen-1-one: A structurally related compound with similar reactivity but lacking the propenone group.

1-(4,4-Dimethylcyclohexyl)prop-2-en-1-ol: A related alcohol derivative with different chemical properties and reactivity.

Uniqueness

1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one is unique due to the presence of both the dimethylcyclohexyl and propenone groups, which confer distinct chemical and biological properties.

Biological Activity

1-(4,4-Dimethylcyclohexyl)prop-2-en-1-one, also known as a cyclohexenone derivative, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, providing a comprehensive overview of its implications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{20}O. The compound features a cyclohexyl ring with dimethyl substitutions, contributing to its chemical stability and reactivity. Its structure allows for various interactions within biological systems, making it a candidate for further investigation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives of cyclohexenone have shown effectiveness against a range of bacterial strains. In vitro studies demonstrated that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Antioxidant Activity

The antioxidant properties of cyclohexenone derivatives have been documented in several studies. These compounds are believed to scavenge free radicals and reduce oxidative stress in cells. The mechanism involves the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses. This activity suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study conducted on various cyclohexenone derivatives revealed that certain modifications enhanced their antibacterial properties significantly. The compound was tested against several strains, with results indicating a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .

- Antioxidant Mechanism : In a controlled experiment assessing the antioxidant capacity of cyclohexenones, it was found that these compounds could reduce lipid peroxidation levels in cellular models. This suggests a protective effect against oxidative damage .

- Inflammatory Response Modulation : A recent investigation into the anti-inflammatory effects demonstrated that treatment with this compound led to a significant reduction in inflammatory markers in animal models of induced inflammation .

Data Table: Biological Activities Summary

Properties

Molecular Formula |

C11H18O |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

1-(4,4-dimethylcyclohexyl)prop-2-en-1-one |

InChI |

InChI=1S/C11H18O/c1-4-10(12)9-5-7-11(2,3)8-6-9/h4,9H,1,5-8H2,2-3H3 |

InChI Key |

DABWSYNJNIMUBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)C(=O)C=C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.